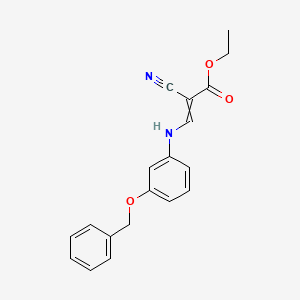

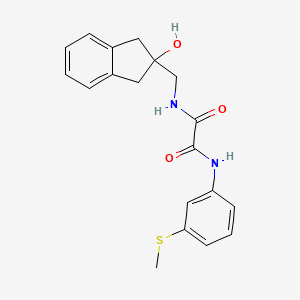

Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biomedical research. This compound is a member of the nicotinic acid family and is commonly referred to as nicotinate ester. It is a potent inhibitor of certain enzymes and has shown promising results in various biochemical and physiological assays. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Development

- Ethyl 6-chloro-5-cyano-2-methylnicotinate was used in the development of AZD1283, a P2Y12 receptor antagonist, showcasing its role in the synthesis of clinically significant compounds (Andersen et al., 2013).

Dye Production

- The compound has been utilized in the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives, indicating its application in dye chemistry (Alnajjar et al., 2013).

Heterocyclic Compound Formation

- Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a derivative, was used to create new heterocyclic compounds, demonstrating its potential in the development of novel chemical entities (Markova et al., 1970).

Pharmaceutical Research

- In the context of pharmaceutical research, the compound has been involved in the synthesis of Mannich bases containing the ibuprofen moiety, exploring its medicinal chemistry applications (Sujith et al., 2009).

Antibacterial Activity

- Ethyl 5-cyano-6-mercaptonicotinate derivatives were studied for their antibacterial activity, highlighting the compound's relevance in antimicrobial research (Gad-Elkareem et al., 2010).

Supramolecular Chemistry

- A study focused on a pyridone-based phthalimide fleximer, derived from this compound, for its supramolecular properties and anti-inflammatory activity, indicating its use in advanced material sciences (Dowarah et al., 2022).

Metal Complexation

- Research on the complexation of disperse dyes derived from this compound with various metals was conducted, showing its significance in textile chemistry and material science (Abolude et al., 2021).

Molecular Modeling and Pharmacology

- The compound's derivatives were synthesized and evaluated for their potential as acetylcholinesterase inhibitors, linking it to neurodegenerative disease research (Silva et al., 2013).

Cardiotonic Activity

- Its derivatives were synthesized and assessed for cardiotonic activity, indicating its relevance in cardiovascular drug development (Mosti et al., 1992).

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

Mode of Action

The mode of action of Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate involves its interaction with various reactants. This compound can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . The reaction mechanism includes the formation of an intermediate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group .

Biochemical Pathways

It’s known that similar compounds are used in the synthesis of a variety of heterocyclic compounds . These compounds can potentially affect various biochemical pathways depending on their structure and the specific targets they interact with.

Result of Action

Similar compounds have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest , which suggests that this compound could potentially have a wide range of biological effects.

Eigenschaften

IUPAC Name |

ethyl 5-cyano-6-(4-methylpiperazin-1-yl)-2-phenylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-3-26-20(25)17-13-16(14-21)19(24-11-9-23(2)10-12-24)22-18(17)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXDEHLJEPUDCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone](/img/structure/B2371948.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2371952.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2371953.png)

![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2371955.png)

![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)

![4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2371961.png)